Chlorodimethylborane
Overview
Description
Chlorodimethylborane is an organoboron compound with the molecular formula C₂H₆BCl and a molecular weight of 76.333. It is a colorless liquid with a boiling point of approximately 4.9°C and a density of 0.804 g/cm³ . This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorodimethylborane can be synthesized through the reaction of dimethylborane with hydrogen chloride. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction is as follows:
(CH3)2BH+HCl→(CH3)2BCl+H2
Industrial Production Methods: In industrial settings, the production of this compound involves the use of specialized equipment to handle the reactive nature of the starting materials and the product. The process is designed to maximize yield and purity while minimizing the risk of side reactions and contamination.
Chemical Reactions Analysis
Types of Reactions: Chlorodimethylborane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borates.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: this compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols are often employed in substitution reactions.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Various reduced boron-containing compounds.
Substitution: Substituted boranes with different functional groups.
Scientific Research Applications
Chlorodimethylborane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Medicine: Research is ongoing into its use in drug development, particularly for boron neutron capture therapy (BNCT).
Industry: It is used in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of chlorodimethylborane involves its ability to act as a Lewis acid, accepting electron pairs from nucleophiles. This property allows it to participate in various chemical reactions, forming stable complexes with other molecules. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
Comparison with Similar Compounds
Chlorodimethylborane can be compared with other organoboron compounds such as:
Trimethylborane (C₃H₉B): Similar in structure but with three methyl groups instead of two and a chlorine atom.
Dimethylborane (C₂H₇B): Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Boron trichloride (BCl₃): Contains three chlorine atoms and no methyl groups, making it more reactive and less selective in reactions.
This compound is unique due to its specific combination of methyl groups and a chlorine atom, which provides a balance of reactivity and stability, making it suitable for a variety of applications .
Properties
IUPAC Name |
chloro(dimethyl)borane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6BCl/c1-3(2)4/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGJBRMHVVAZOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C)(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170943 | |
Record name | Chlorodimethylborane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90170943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803-36-7 | |
Record name | Chlorodimethylborane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001803367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorodimethylborane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90170943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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